N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pentafluoroethyl group attached to an oxazole ring, which is further linked to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
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Introduction of the Pentafluoroethyl Group: : The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a pentafluoroethyl halide (e.g., pentafluoroethyl iodide) and a suitable nucleophile.
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Attachment of the Prop-2-enamide Moiety: : The final step involves the coupling of the oxazole derivative with acryloyl chloride in the presence of a base such as triethylamine (TEA) to form the desired prop-2-enamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of epoxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxazole ring or the prop-2-enamide group, potentially yielding reduced forms such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines, alcohols, or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the pentafluoroethyl group.
Mechanism of Action
The mechanism of action of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the electronic distribution within the molecule. This, in turn, can affect the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide: can be compared with other fluorinated oxazole derivatives, such as:
Uniqueness
The presence of the pentafluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its less fluorinated analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5N2O2/c1-2-7(17)15-4-5-3-6(18-16-5)8(10,11)9(12,13)14/h2-3H,1,4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSHBXYBYJUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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